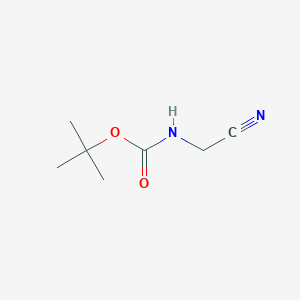

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile

Overview

Description

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (CAS: 85363-04-8) is a Boc-protected amino nitrile derivative with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.18 g/mol. It features a tert-butoxycarbonyl (Boc) group attached to the amino moiety of 2-aminoacetonitrile. Key physical properties include a melting point of 53–57°C and a boiling point of 268.4±23.0°C at atmospheric pressure . The compound is widely used as a synthetic intermediate in organic chemistry, particularly for constructing heterocycles (e.g., oxadiazoles) and peptide derivatives due to its reactive nitrile group and acid-labile Boc protection .

Preparation Methods

Synthesis of 2-Aminoacetonitrile: Precursor Preparation

The synthesis of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile requires 2-aminoacetonitrile as a precursor. Two established methods for producing this precursor are outlined below.

Glycolonitrile-Ammonia Reaction

Aqueous glycolonitrile reacts with liquid ammonia to yield 2-aminoacetonitrile. This method, described in ChemicalBook , involves a straightforward condensation mechanism:

2\text{CN} + \text{NH}3 \rightarrow \text{H}2\text{NCH}2\text{CN} + \text{H}_2\text{O}

The reaction proceeds at ambient temperature, producing an aqueous solution of 2-aminoacetonitrile. While high-yielding (>80%), purification requires careful distillation to remove excess ammonia and water .

Formaldehyde-Based Condensation

A patent by CN102432501A details an alternative route using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide. The reaction occurs in a stepwise manner:

-

Condensation : Ammonium chloride and formaldehyde form an imine intermediate.

-

Cyanide Addition : Sodium cyanide introduces the nitrile group.

-

Acid Quenching : Acetic acid stabilizes the product.

Reaction conditions include cooling to 0°C and maintaining a pH of 4–6. This method achieves a total molar yield of 63.6% after hydrochloride salt formation .

Table 1: Comparison of 2-Aminoacetonitrile Synthesis Methods

| Method | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Glycolonitrile-Ammonia | Glycolonitrile, NH₃ | Ambient | >80% | |

| Formaldehyde-Cyanide | NH₄Cl, HCHO, CH₃COOH, NaCN | 0°C | 63.6% |

Boc Protection Strategies

Di-tert-Butyl Dicarbonate (Boc₂O) Method

The most widely reported method involves reacting 2-aminoacetonitrile with Boc₂O in the presence of a base. A representative procedure from PMC employs:

-

Reagents : Boc₂O (1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic)

-

Solvent : Tetrahydrofuran (THF) or acetonitrile

-

Conditions : Ambient temperature, 12–24 hours

The reaction mechanism proceeds via nucleophilic attack of the amine on Boc₂O, forming the protected nitrile and releasing tert-butanol:

2\text{NCH}2\text{CN} + (\text{CH}3)3\text{COCO}2\text{O} \rightarrow (\text{CH}3)3\text{COCONHCH}2\text{CN} + \text{CO}2 + (\text{CH}3)_3\text{COH}

Yields exceed 85% with purity >97% after aqueous workup and recrystallization .

Thiocarbonate-Mediated Protection

US3855238A discloses an alternative using O-tertiary-butyl S-phenyl thiocarbonate. This method, though less common, avoids Boc₂O and uses:

-

Reagents : O-tert-butyl S-phenyl thiocarbonate (1.1–1.3 equiv), 1,1,3,3-tetramethylguanidine (2.5 equiv)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Conditions : 60–85°C, 2–4 hours

The thiocarbonate reacts with the amine to form the Boc-protected product and thiophenol. A key advantage is the elimination of gas byproducts (e.g., CO₂), simplifying purification. However, yields are marginally lower (70–75%) due to competing side reactions .

Table 2: Boc Protection Methods Compared

Industrial-Scale Production Considerations

While laboratory-scale methods are well-established, industrial production demands optimized protocols. Key adaptations include:

-

Continuous Flow Reactors : Microreactor systems enhance heat transfer and mixing, reducing reaction times and improving yields .

-

Solvent Recycling : THF and DMSO are recovered via distillation, lowering costs.

-

Catalyst Optimization : DMAP is replaced with cheaper bases (e.g., NaOH) in large-scale Boc₂O reactions without sacrificing efficiency .

Challenges and Mitigation Strategies

Byproduct Management

-

CO₂ Evolution : In Boc₂O reactions, CO₂ gas necessitates vented reactors to prevent pressure buildup .

-

Thiophenol Removal : The thiocarbonate method requires oxidation with hydrogen peroxide to convert thiophenol to benign sulfonic acids .

Stability Issues

This compound is hygroscopic and prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) extends shelf life .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile primarily undergoes deprotection reactions to remove the Boc group, revealing the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.

Major Products Formed

The major product formed from the deprotection of this compound is 2-aminoacetonitrile, along with by-products such as carbon dioxide and tert-butanol .

Scientific Research Applications

Organic Synthesis

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile is primarily used as a building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

- Preparation of Amino Acids : It can be converted into N-(tert-butoxycarbonyl)-2-aminoacetamidoxime through reaction with hydroxylamine hydrochloride, which is crucial for synthesizing amino acid derivatives .

- Synthesis of Peptides : The Boc protecting group is widely used in peptide synthesis, allowing for selective deprotection and functionalization of amino acids during solid-phase peptide synthesis (SPPS). This application is significant in the development of peptide-based therapeutics .

Pharmaceutical Applications

The compound has been explored for its potential in drug development:

- Neuroprotective Agents : Research indicates that derivatives of Boc-2-aminoacetonitrile can act as neuroprotective agents, particularly in the context of hippocampal neuron preservation. This highlights its relevance in neurological research and potential therapeutic applications .

- Drug Design : The compound serves as a scaffold for designing new drugs, particularly those targeting specific biological pathways. Its ability to form stable complexes with various biomolecules enhances its utility in medicinal chemistry .

Case Study 1: Synthesis of Neuroprotective Compounds

A study published in the Journal of Medicinal Chemistry explored the synthesis of oxadiazolylindazole sodium channel modulators using Boc-2-aminoacetonitrile as a key intermediate. The resultant compounds demonstrated significant neuroprotective effects on hippocampal neurons, showcasing the compound's utility in developing treatments for neurodegenerative diseases .

Case Study 2: Peptide Synthesis

In a synthetic communications study, Boc-2-aminoacetonitrile was successfully utilized to synthesize N-Boc-ethylenediamine, demonstrating its effectiveness as a precursor in multi-step synthesis processes. The study reported high yields and purity, indicating its reliability as a building block in complex organic syntheses .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-2-aminoacetonitrile involves the temporary protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The Boc group in N-(tert-Butoxycarbonyl)-2-aminoacetonitrile distinguishes it from structurally related compounds. Below is a comparative analysis:

Stability and Deprotection

- Boc-protected compounds: Labile to acids (e.g., HCl in dioxane) but stable to bases. This compound’s stability in neutral and basic conditions makes it ideal for multi-step syntheses .

- Z-protected compounds : Stable under acidic conditions but require harsher deprotection methods (e.g., H₂/Pd), which may reduce compatibility with unsaturated or sulfur-containing molecules .

Industrial and Research Relevance

- This compound is commercially available (e.g., Wuhan Xinshenglisheng Bio-Tech) and used in academic and industrial labs for drug discovery, as seen in antiplasmodial pantothenamide analogs .

- BOC-ON is preferred for rapid, high-yield Boc protection in peptide synthesis, outperforming traditional reagents like di-tert-butyl dicarbonate (Boc₂O) in sterically hindered environments .

Biological Activity

N-(tert-Butoxycarbonyl)-2-aminoacetonitrile (Boc-AAN) is an organic compound that serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals. Its biological activity has been explored in various contexts, including its potential as an antiplasmodial agent and its role in the synthesis of other bioactive compounds.

- Chemical Formula : CHNO

- Molecular Weight : 156.182 g/mol

- Melting Point : 53-57 °C

- Boiling Point : 186 °C

Synthesis and Applications

Boc-AAN can be synthesized through various methods, often involving the reaction of 2-aminoacetonitrile with tert-butoxycarbonyl chloride. It is primarily utilized as a protecting group for amines in peptide synthesis and has applications in the preparation of other nitrogen-containing compounds.

Antiplasmodial Activity

Recent studies have investigated the antiplasmodial activity of Boc-AAN and its derivatives, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's activity was assessed through in vitro and in vivo experiments.

- In Vitro Studies :

-

In Vivo Studies :

- In a mouse model infected with P. berghei, Boc-AAN was administered intraperitoneally at a dose of 100 mg/kg/day. Unfortunately, it did not significantly reduce parasitemia compared to control groups, indicating that while it showed promise in vitro, its effectiveness in vivo was hindered by poor pharmacokinetics and rapid clearance from the bloodstream .

Neuroprotective Effects

Preliminary studies on related compounds suggest that Boc-AAN may exhibit neuroprotective properties. For instance, derivatives of Boc-AAN have been tested for their ability to modulate dopaminergic pathways, potentially offering therapeutic benefits for conditions like Parkinson's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Boc-AAN has been explored to enhance its biological activity. Modifications to the Boc group or the introduction of additional functional groups have been shown to influence both stability and potency against various biological targets.

| Compound | IC (µM) | Stability (t in human microsomes) |

|---|---|---|

| Boc-AAN | ~20 | <7 min |

| Modified Derivative 1 | <5 | >60 min |

| Modified Derivative 2 | 15 | >30 min |

Case Study 1: Antimalarial Development

A study focused on enhancing the stability and potency of Boc-AAN derivatives led to the synthesis of a triazole-modified compound that exhibited improved antiplasmodial activity with an IC value reduced to below 5 µM. This modification also significantly increased metabolic stability, allowing for longer circulation times in vivo .

Case Study 2: Neuropharmacological Applications

Research into the neuropharmacological effects of Boc-AAN derivatives highlighted their potential as central nervous system agents. In animal models, certain derivatives demonstrated hypothermic responses and improved motor function recovery post-reserpine treatment, suggesting dopaminergic activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(tert-Butoxycarbonyl)-2-aminoacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via carbamate-protection strategies. For example, coupling reactions using HATU and DIPEA in DMF at room temperature (18 hours) yield intermediates for downstream amide synthesis . Alternatively, protocols involving alkylation or nucleophilic substitution (e.g., reaction with pentyl oxadiazole precursors) under reflux conditions achieve yields of ~45%, with purification via silica gel chromatography (Rf = 0.70 in 50% EtOAc/hexanes) . Key factors affecting yield include reagent stoichiometry, solvent polarity, and reaction time.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Signals for the tert-butoxy group (δ 1.45 ppm, singlet) and nitrile (absent in NMR but inferred via IR or HRMS) are critical. The methylene adjacent to the Boc group appears at δ 4.44 ppm (d, J = 5.1 Hz), while carbamate carbonyl resonates at δ 155.67 ppm in 13C NMR .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+Na]+ at m/z 292.1641, Δ = 0.9 ppm from theoretical) .

- TLC : Rf values (e.g., 0.70 in 50% EtOAc/hexanes) help monitor reaction progress .

Q. What are the common applications of this compound in peptide and heterocycle synthesis?

- Methodological Answer : It serves as a nitrile-containing building block for:

- Oxadiazole rings : Reacted with hydroxylamine derivatives to form 1,2,4-oxadiazoles, which mimic labile amides in bioactive molecules .

- Peptide backbones : Used in stepwise elongation via HATU-mediated couplings, particularly for introducing sterically hindered residues .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for sterically demanding substrates?

- Methodological Answer :

- Reagent selection : HATU outperforms EDCI/HOBt in activating the nitrile-bearing carbamate for couplings with bulky carboxylic acids .

- Solvent effects : DMF enhances solubility of hydrophobic intermediates compared to THF or CH2Cl2 .

- Temperature control : Room-temperature reactions minimize Boc group decomposition while ensuring sufficient reactivity .

Q. What strategies mitigate Boc group instability during alkylation or harsh reaction conditions?

- Methodological Answer :

- Protecting group compatibility : Avoid strongly acidic/basic conditions (e.g., TFA deprotection is reserved for final steps). For methylation (e.g., using Ag2O/MeI in acetonitrile), short reaction times (12 hours) and mild bases preserve the Boc group .

- Additives : Catalytic DMAP stabilizes the carbamate during nucleophilic substitutions .

Q. How do researchers resolve discrepancies in spectral data across synthetic batches?

- Methodological Answer :

- Batch comparison : Cross-validate 1H NMR peaks (e.g., δ 4.44 ppm for CH2CN) and HRMS isotopic patterns. Contaminants (e.g., unreacted starting material) may shift signals .

- Crystallography : Single-crystal X-ray analysis (e.g., for methyl ester derivatives) provides definitive structural confirmation when spectral ambiguities arise .

Q. What are the implications of nitrile group reactivity in downstream functionalization?

- Methodological Answer :

- Nitrile hydrolysis : Controlled conversion to amides or carboxylic acids using H2O2/HCO2H or acidic/basic conditions .

- Cycloadditions : Reacts with hydroxylamines to form heterocycles (e.g., oxadiazoles), monitored via loss of nitrile IR absorbance (~2250 cm⁻¹) .

Properties

IUPAC Name |

tert-butyl N-(cyanomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)9-5-4-8/h5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZKPZXYDDZDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337999 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85363-04-8 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.